![molecular formula C7H13NO4 B1610179 Ethyl 3-methyl-4-nitrobutanoate CAS No. 2985-50-4](/img/structure/B1610179.png)
Ethyl 3-methyl-4-nitrobutanoate
Overview
Description
Ethyl 3-methyl-4-nitrobutanoate is a chemical compound with the formula C7H13NO4 . It has a molecular weight of 175.18 .
Synthesis Analysis
The synthesis of γ-nitro aliphatic methyl esters, such as Ethyl 3-methyl-4-nitrobutanoate, can be achieved via Michael Additions promoted by microwave irradiation . This method significantly reduces reaction times from days to minutes compared to conventional conditions . It also increases yields and provides cleaner reactions .Molecular Structure Analysis
The molecular structure of Ethyl 3-methyl-4-nitrobutanoate consists of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms . The SMILES representation of the molecule isCCOC(=O)CC(C)CN+[O-]
. Chemical Reactions Analysis
The chemical reactions involving Ethyl 3-methyl-4-nitrobutanoate are primarily facilitated by microwave irradiation . This technology is widely used to promote chemical reactions, including cycloaddition, elimination, substitution, and addition reactions . The acceleration of reactions by microwave exposure results from material-wave interactions leading to thermal effects .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for Ethyl 3-methyl-4-nitrobutanoate is not available in the retrieved sources, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
properties
IUPAC Name |
ethyl 3-methyl-4-nitrobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-3-12-7(9)4-6(2)5-8(10)11/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTDAZYGVHGBEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469682 | |
Record name | Ethyl 3-methyl-4-nitrobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-4-nitrobutanoate | |
CAS RN |
2985-50-4 | |
Record name | Ethyl 3-methyl-4-nitrobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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